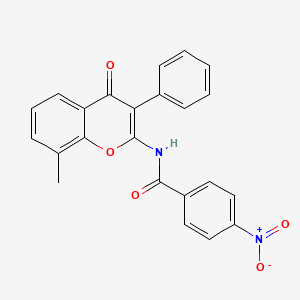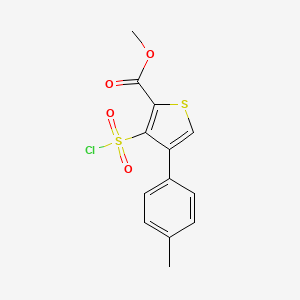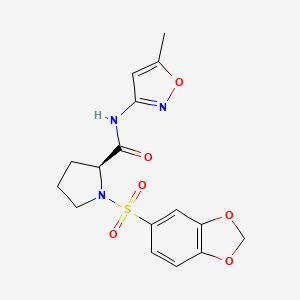
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of chromen-2-yl derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 8-methyl-4-oxo-3-phenylchromen-2-carboxylic acid with 4-nitroaniline under acidic or basic conditions. The reaction may require catalysts such as sulfuric acid or hydrochloric acid and may be carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide can be compared with other chromen-2-yl derivatives, such as:
- N-(4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide
- N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-aminobenzamide
- N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-chlorobenzamide
These compounds may share similar chemical properties and biological activities but differ in their specific substituents, leading to variations in their reactivity, potency, and applications.
Propiedades
Fórmula molecular |
C23H16N2O5 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C23H16N2O5/c1-14-6-5-9-18-20(26)19(15-7-3-2-4-8-15)23(30-21(14)18)24-22(27)16-10-12-17(13-11-16)25(28)29/h2-13H,1H3,(H,24,27) |
Clave InChI |
YYOOWWADMLWCBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490690.png)

![4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12490696.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12490702.png)
![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12490706.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12490709.png)
![2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12490723.png)

![1-(3-Methylcyclohexyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12490732.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12490752.png)
![5-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12490759.png)
![2-(4-hydroxy-3-methoxy-2-nitrophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12490765.png)
![2-{3-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12490771.png)
![5-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentanoic acid](/img/structure/B12490772.png)
